2-(benzylthio)-N-isobutylbenzamide

Description

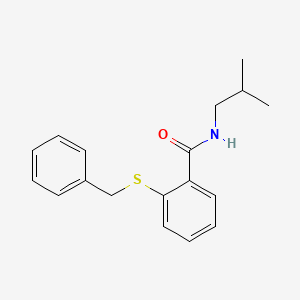

2-(Benzylthio)-N-isobutylbenzamide is a benzamide derivative characterized by a benzylthio (-S-benzyl) group at the 2-position of the benzamide core and an N-isobutyl substituent.

Properties

IUPAC Name |

2-benzylsulfanyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-14(2)12-19-18(20)16-10-6-7-11-17(16)21-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMBFCYVADKRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(benzylthio)-N-isobutylbenzamide with three categories of benzamide derivatives, focusing on structural variations, synthetic approaches, and biological activities.

2-Aminobenzamides

- Structural Differences: Unlike this compound, 2-aminobenzamides feature an amino (-NH₂) group at the 2-position.

- Synthesis: 2-Aminobenzamides are typically synthesized via direct amidation or nucleophilic substitution, whereas sulfur-containing analogs like this compound require thiol- or sulfide-specific coupling reactions .

- Applications: 2-Aminobenzamides are widely studied as histone deacetylase (HDAC) inhibitors and antimicrobial agents.

Benzothiazole-Containing Benzamides

- Structural Differences : Compounds such as N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-substituted benzamides incorporate a benzothiazole ring fused with a thiourea moiety, contrasting with the simpler benzylthio group in this compound .

- Biological Activity : Benzothiazole derivatives exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. Computational studies using tools like Molinspiration predict that the benzylthio group in this compound may confer similar or improved drug-likeness (e.g., logP, solubility) compared to benzothiazole analogs .

Halogenated and Alkyl-Substituted Benzamides

- Example: 2-Chloro-N,N-dimethylbenzamide () features a chloro (-Cl) group and dimethylamino (-N(CH₃)₂) substituent.

- Synthetic Yields : The synthesis of this compound analogs (e.g., triazolopyrimidine derivatives) achieves yields up to 84%, comparable to halogenated benzamides (70–85% yields reported in similar protocols) .

Key Data Table: Comparative Analysis

Discussion of Findings

- Biological Potential: While direct data on this compound are sparse, its structural analogs demonstrate promising antibacterial activity. The benzylthio moiety may enhance lipophilicity, improving penetration through bacterial membranes compared to polar 2-aminobenzamides .

- Drug-Likeness : Computational models suggest that sulfur-containing benzamides like this compound exhibit favorable logP values (2.5–3.5) and solubility profiles, aligning with Lipinski’s rule of five .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.